5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the amino group: This step often involves nucleophilic substitution reactions.
Attachment of the fluorophenyl and methoxyphenyl groups: These steps may involve coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
5-AMINO-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-AMINO-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties.
Fluorophenyl derivatives: Compounds containing the fluorophenyl group exhibit similar reactivity and biological activity.
Methoxyphenyl derivatives: These compounds have similar aromatic substitution patterns and can undergo similar chemical reactions.
Uniqueness
5-AMINO-1-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17FN6O3 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-amino-1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(2-methoxyphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H17FN6O3/c1-28-14-9-5-4-8-13(14)22-18(27)16-17(20)25(24-23-16)10-15(26)21-12-7-3-2-6-11(12)19/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27) |
InChI Key |
PXCIYWMMPMQXIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3F)N |
Origin of Product |
United States |
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